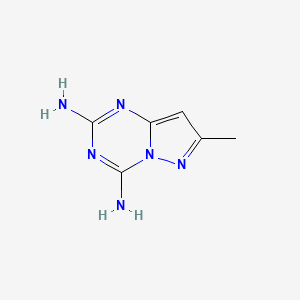

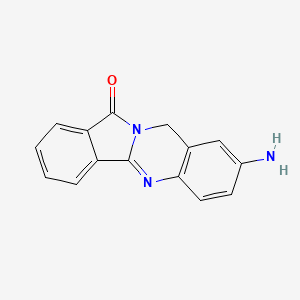

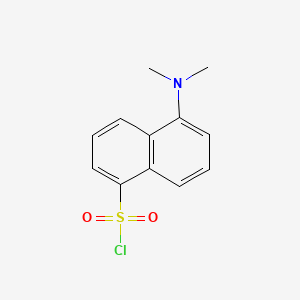

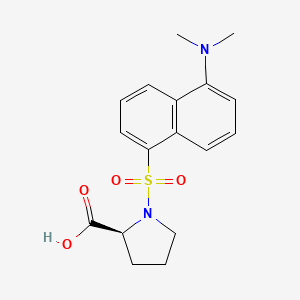

3-((4-(2-Methoxyphenyl)piperazin-1-yl)methyl)-2,3-dihydroimidazo(1,2-c)quinazolin-5(6H)-one

Vue d'ensemble

Description

DC 015 is a novel potent and selective alpha 1-adrenoceptor antagonist.

Applications De Recherche Scientifique

Pharmacological Activity in Cardiovascular Applications

Antihypertensive Action

The compound has shown potential as a novel potent α1-adrenoceptor antagonist, as seen in studies involving rat isolated thoracic aorta and pressor responses in spontaneously hypertensive rats (SHR) (Yen et al., 1996). Similarly, its derivative DL-017 has been found to exhibit α1-adrenoceptor antagonistic and type I antiarrhythmic effects on mammalian cardiac tissues, showing potential in antihypertensive treatment (Tsai et al., 2001).

Cardiovascular Effects

Research on guinea-pig ventricular muscles has demonstrated that the compound and its derivatives like DL-017 can influence electrical and mechanical aspects of the heart. It shows properties like decreasing twitch force, affecting action-potential duration, and interacting with intracellular Na+ activity (Yang et al., 1997).

Hemodynamic Effects in Portal Hypertension

- Portal Hypertension Treatment: Studies have explored the hemodynamic effects of the compound in rats with portal hypertension, suggesting its potential as a treatment option. The compound, referred to as DL-028 in these studies, has been shown to positively affect variables like portal venous pressure and cardiac index (Huang et al., 1998).

Corrosion Inhibition

- Corrosion Inhibition in Mild Steel: Beyond medical applications, the compound has been studied for its utility in corrosion inhibition. It, along with other derivatives, has demonstrated effectiveness as a corrosion inhibitor for mild steel in HCl, providing a new avenue for material protection (Chen et al., 2021).

Propriétés

IUPAC Name |

3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O2/c1-29-20-9-5-4-8-19(20)26-12-10-25(11-13-26)15-16-14-23-21-17-6-2-3-7-18(17)24-22(28)27(16)21/h2-9,16,23H,10-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCJIISORPXDPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC3CNC4=C5C=CC=CC5=NC(=O)N34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933769 | |

| Record name | 3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-(2-Methoxyphenyl)piperazin-1-yl)methyl)-2,3-dihydroimidazo(1,2-c)quinazolin-5(6H)-one | |

CAS RN |

149847-87-0 | |

| Record name | DC 015 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149847870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.